molecular formula C10H9NS B1391962 3-Methyl-2-(3-thienyl)pyridine CAS No. 56421-80-8

3-Methyl-2-(3-thienyl)pyridine

Cat. No. B1391962
CAS RN: 56421-80-8
M. Wt: 175.25 g/mol
InChI Key: VDZJAWRJBIFHLK-UHFFFAOYSA-N
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Description

“3-Methyl-2-(3-thienyl)pyridine” is a chemical compound with the molecular formula C10H9NS . It has a molecular weight of 175.25 . The compound is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of “3-Methyl-2-(3-thienyl)pyridine” and similar compounds often involves condensation reactions . For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2-(3-thienyl)pyridine” can be represented by the InChI code: 1S/C10H9NS/c1-8-3-2-5-11-10(8)9-4-6-12-7-9/h2-7H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “3-Methyl-2-(3-thienyl)pyridine” are diverse. For example, it can participate in cross-coupling reactions with aryl bromides in the presence of palladium catalysts . It can also undergo direct C-4-H alkylation with alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-2-(3-thienyl)pyridine” include a melting point of 265–266 °C . Its IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .

Scientific Research Applications

  • Synthesis of Disperse Dyes : 3-Methyl-2-(3-thienyl)pyridine derivatives have been used in the synthesis of new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, applied as disperse dyes for polyester fibers. These compounds exhibit distinct spectral characteristics and fastness properties (Ho, 2005).

  • Study in Fluorescence and Antitumor Applications : Derivatives of 3-Methyl-2-(3-thienyl)pyridine have been evaluated for their photophysical properties, such as absorption and fluorescence, in various solvents. This research holds relevance in the development of potential antitumor compounds and in drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

  • Luminescence in Platinum Complexes : The synthesis of cyclometallated platinum complexes using substituted thienylpyridines, including 3-Methyl-2-(3-thienyl)pyridine, has been reported. These complexes exhibit distinct luminescence properties, which are important in the study of photophysics and materials science (Kozhevnikov et al., 2009).

  • Catalysis in Oligomerization of Ethylene : The influence of the thienyl sulfur atom position in 6-(thienyl)-2-(imino)pyridine ligands, which can be related to 3-Methyl-2-(3-thienyl)pyridine, significantly affects the catalytic activity of CoII complexes in ethylene oligomerization, leading to different α-olefins (Bianchini et al., 2007).

  • Synthesis of Coordination Compounds : Thienopyridines, including 3-Methyl-2-(3-thienyl)pyridine, have been utilized as ligands in the synthesis of new coordination compounds with Cu(II), Co(II), and Ni(II), leading to the discovery of structures with potential biological activities (Halgas et al., 2009).

  • Photocatalytic Degradation of Sulfur Compounds : The compound has been studied in the context of photocatalytic degradation of various sulfur compounds. This research is important for environmental applications, particularly in the removal of sulfur-based pollutants (Djouambi et al., 2018).

Future Directions

Thieno[2,3-b]pyridine derivatives, such as “3-Methyl-2-(3-thienyl)pyridine”, have been the focus of many research studies due to their potential biological activities . Future research may explore new synthetic approaches and potential applications of these compounds .

Mechanism of Action

Target of Action

Thiophene-based analogs, which include 3-methyl-2-(3-thienyl)pyridine, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of 3-Methyl-2-(3-thienyl)pyridine with its targets would likely result in changes that contribute to these effects.

Biochemical Pathways

Given the wide range of biological activities exhibited by thiophene derivatives , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to its pharmacological properties.

Result of Action

Given the wide range of biological activities exhibited by thiophene derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.

properties

IUPAC Name

3-methyl-2-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-3-2-5-11-10(8)9-4-6-12-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZJAWRJBIFHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(3-thienyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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